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molecular formula C10H9NO3 B1323092 6-(But-2-yn-1-yloxy)nicotinic acid

6-(But-2-yn-1-yloxy)nicotinic acid

Cat. No. B1323092
M. Wt: 191.18 g/mol
InChI Key: PHGYJFHIKMQOLR-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 70 ml of N,N-dimethylformamide, 3.00 g (19 mmol) of 6-chloronicotinic acid and 2.00 g (29 mmol) of 2-butyne-1-ol were dissolved, followed by adding 1.80 g (45 mmol) of 60% sodium hydride, stirring at room temperature for 1 hour and stirring at 140° C. for 3 hours. The reaction liquid was then poured in 150 ml of ice water, and acetic acid was added to make pH 5, followed by adding 50 ml of a saturated saline solution. The crystal precipitated was filtered, washed with cold water and hexane and dried to obtain 0.96 g (yield: 26%) of 6-(2-butynyloxy)nicotinic acid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated saline solution
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.Cl[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=1.[CH2:16]([OH:20])[C:17]#[C:18][CH3:19].[H-].[Na+]>C(O)(=O)C>[CH2:16]([O:20][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=1)[C:17]#[C:18][CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(C#CC)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
saturated saline solution
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
150 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at 140° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
The crystal precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#CC)OC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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